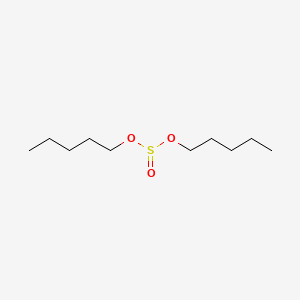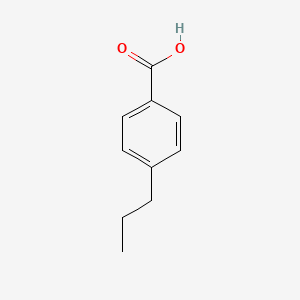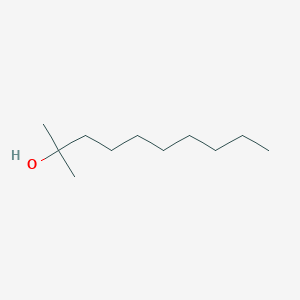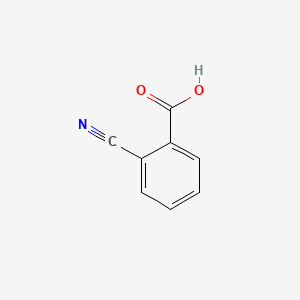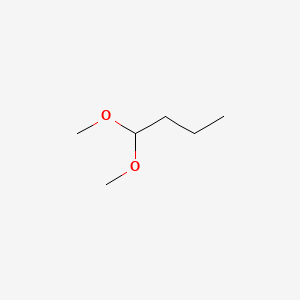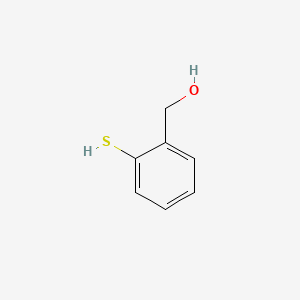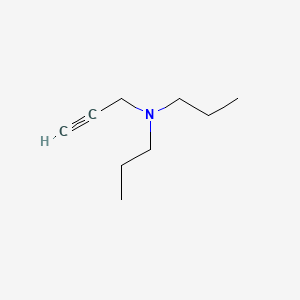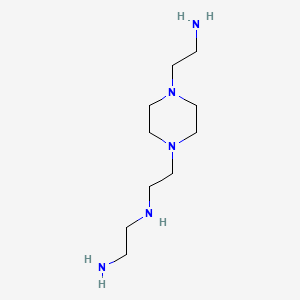
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine
Vue d'ensemble
Description
“N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine” is a chemical compound with the CAS Number: 31295-54-2 . It has a molecular weight of 215.34 and is used in the preparation of lipid-like materials for low-dose, in vivo gene silencing . It is a versatile building block that can be used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals .
Molecular Structure Analysis
The molecule contains a total of 40 bonds. There are 15 non-H bonds, 7 rotatable bonds, 1 six-membered ring, 2 primary amines (aliphatic), 1 secondary amine (aliphatic), and 2 tertiary amines (aliphatic) .Physical And Chemical Properties Analysis
The compound is a solid or semi-solid or lump or liquid at room temperature . It has a density of 1.011g/cm3 and a boiling point of 348.8ºC at 760mmHg .Applications De Recherche Scientifique
Coordination Behavior in Schiff Bases
Research on N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine has explored its coordination behavior in Schiff bases, particularly in the synthesis of zinc(II) pseudohalide complexes. These complexes have been characterized for their structural and luminescence properties, contributing to the understanding of coordination chemistry (Ghosh et al., 2006).
Corrosion Inhibition on Steel Surfaces
This compound has been studied for its role in corrosion inhibition. Specifically, it has been used to explore the adsorption behavior and mechanism of corrosion inhibition on steel surfaces, employing density functional theory (DFT) and molecular dynamics (MD) simulations. This research is significant for developing new corrosion inhibitors for industrial applications (Saha et al., 2018).
Green Synthesis of Corrosion Inhibitor
In the context of green chemistry, this compound has been synthesized from biomass platform molecules for use as a corrosion inhibitor. Its effectiveness in inhibiting corrosion on carbon steel surfaces, particularly in acidic media, has been demonstrated through various analytical techniques, including quantum chemical calculations (Chen et al., 2021).
Antifungal and Antiparasitic Applications
Studies have shown that derivatives of this compound exhibit potential as antifungal and antiparasitic agents. This includes research into compounds articulated around piperazine or ethylenediamine linkers and their efficacy against specific pathogens (Stanicki et al., 2013).
Synthesis of Polyamides
The compound has been involved in the synthesis of polyamides containing different organic molecules, demonstrating its versatility in polymer chemistry. This research has implications for the development of novel materials with specific properties (Hattori & Kinoshita, 1979).
Synthesis of Complex Ligands
It has been used in the synthesis of complex ligands, including tetradentate symmetrical and asymmetrical ligands. These synthesized ligands have been characterized and studied for their bonding with metals, contributing to the field of coordination chemistry (Baran et al., 2012).
Antimicrobial Properties
Derivatives of this compound have been synthesized and shown to possess antimicrobial properties. This includes the development of novel piperazine derivatives and their efficacy against various microbial strains, contributing to the search for new antimicrobial agents (Rajkumar et al., 2014).
Catalysis and Chemical Transformations
The compound has been involved in studies on catalysis and chemical transformations. For instance, it has been used in the synthesis of a tertiary amine by direct reductive amination of a carbonyl compound, forming a scorpionate ligand. This research is crucial for understanding and developing new catalytic processes (Rezaei et al., 2021).
Organosilicon Compound Synthesis
Its utilization in the synthesis of organosilicon compounds has been explored. This includes the preparation of N-(trimethylsilylalkyl) diamines, contributing to the development of new compounds in organosilicon chemistry (Thames & Edwards, 1968).
Synthesis of N-Heterocycles
The compound has been used in the synthesis of N-heterocycles, such as morpholines and piperazines. This research is significant for the development of new synthetic methodologies in organic chemistry (Matlock et al., 2015).
Schiff Base Complexes for Corrosion Inhibition
Research has been conducted on the synthesis of Schiff base complexes for their application in corrosion inhibition on mild steel. This includes the exploration of cadmium(II) Schiff base complexes, contributing to materials science and corrosion engineering (Das et al., 2017).
Antiviral Activity Studies
The compound has been investigated for its potential antiviral activity, including the synthesis of new derivatives and their evaluation against HIV. This research is crucial in the ongoing search for effective antiviral agents (Al-Masoudi et al., 2007).
Safety and Hazards
The compound is classified as dangerous with the signal word “Danger”. It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Mécanisme D'action
Target of Action
The primary targets of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine, also known as 1,4-Piperazinediethanamine, N-(2-aminoethyl)-, are antigen-presenting cells, specifically dendritic cells and macrophages . These cells play a crucial role in the immune response, as they are responsible for processing and presenting antigens to T cells, thereby initiating an immune response.
Mode of Action
The compound interacts with its targets by being efficiently delivered to phagocytic cells in tumor environments and lymph nodes . This is achieved through the use of cross-linked bis succinyl-cyclodextrin (b-s-CD) nanoparticles . The compound’s amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc , which allows it to be incorporated into these nanoparticles.
Biochemical Pathways
Upon delivery to the antigen-presenting cells, the compound activates these cells, promoting an anti-tumor immune response
Pharmacokinetics
Its delivery to phagocytic cells in tumor environments and lymph nodes suggests that it may have a targeted distribution profile .
Result of Action
The result of the compound’s action is the activation of antigen-presenting cells and the promotion of anti-tumor immunity . This is evidenced by enhanced delivery to phagocytic cells and subsequent immune response activation in tumor environments and lymph nodes .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. The efficiency of delivery to phagocytic cells in tumor environments suggests that the compound’s action, efficacy, and stability may be affected by factors such as the presence of tumor cells, the immune status of the environment, and potentially other environmental factors .
Analyse Biochimique
Biochemical Properties
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine plays a crucial role in biochemical reactions due to its ability to form stable complexes with enzymes, proteins, and other biomolecules. This compound interacts with enzymes such as carbonic anhydrases by anchoring to the zinc-coordinated water molecule, thereby inhibiting their activity . Additionally, it can react with various nucleophiles to form a range of complex compounds, which can be used in the synthesis of pharmaceuticals and agrochemicals . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and electrostatic interactions with the active sites of enzymes and proteins.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways. For instance, it can inhibit the activity of carbonic anhydrases, leading to alterations in cellular pH and subsequent changes in cell function . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can inhibit enzyme activity by binding to the active site and preventing substrate access. For example, its interaction with carbonic anhydrases involves binding to the zinc-coordinated water molecule, thereby inhibiting the enzyme’s catalytic activity . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound can inhibit carbonic anhydrases, leading to alterations in cellular pH and subsequent changes in metabolic pathways . Additionally, it can interact with other enzymes involved in amino acid and nucleotide metabolism, further influencing cellular metabolism.
Propriétés
IUPAC Name |
N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N5/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15/h13H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNQJNPKMZRHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)CCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067611 | |
| Record name | N-(2-Aminoethyl)piperazine-1,4-diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31295-54-2 | |
| Record name | N1-(2-Aminoethyl)-1,4-piperazinediethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31295-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Piperazinediethanamine, N1-(2-aminoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Piperazinediethanamine, N1-(2-aminoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Aminoethyl)piperazine-1,4-diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)piperazine-1,4-diethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


